N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-chloro-2-methylphenyl)oxalamide
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Description
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-chloro-2-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C15H17ClN4O2 and its molecular weight is 320.78. The purity is usually 95%.
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Scientific Research Applications
Hypotensive Effects via Imidazole Receptors
Imidazole derivatives, such as the enantiomer of 2-[2-(biphenyl-2-yl)-1-methylethyl]-4,5-dihydro-1H-imidazole, have been studied for their interesting hypotensive effects through inhibition of I1-imidazoline receptors. The structural analysis provides insights into their interaction with receptors, contributing to potential therapeutic applications in managing blood pressure (Giannella et al., 2005).
Antihypertensive Properties
Research on N-(biphenylylmethyl)imidazoles has unveiled a series of nonpeptide angiotensin II receptor antagonists. These compounds, including 2-butyl-1-[(2'-carboxybiphenyl-4-yl)methyl]-4-chloro-5-(hydroxymethyl)imidazole, demonstrate potent antihypertensive effects upon oral administration, offering a promising avenue for hypertension treatment (Carini et al., 1991).
Monoamine Oxidase Inhibition
Imidazole-bearing chalcones have been identified as a new class of monoamine oxidase inhibitors, with compounds showing competitive inhibition against MAO-A and MAO-B. This suggests potential applications in treating neurological disorders such as depression and anxiety (Sasidharan et al., 2018).
Magnetic and Structural Applications
The use of imidazole in heterotrimetallic oxalato-bridged complexes highlights its role in developing materials with interesting magnetic properties. These findings contribute to the field of material science, particularly in the synthesis of compounds with potential applications in data storage and molecular magnets (Martínez-Lillo et al., 2007).
Organic Synthesis and Catalysis
Imidazole derivatives have been utilized in the synthesis of complex molecules, such as imidazo[1,2-α]pyridines and imidazo[1,2-α]pyrimidines, showcasing the versatility of imidazole compounds in organic synthesis and catalysis. This research demonstrates the utility of imidazole-based catalysts in facilitating chemical reactions under mild and metal-free conditions (Huo et al., 2016).
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(3-imidazol-1-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c1-11-12(16)4-2-5-13(11)19-15(22)14(21)18-6-3-8-20-9-7-17-10-20/h2,4-5,7,9-10H,3,6,8H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYGENQHXDCHNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.